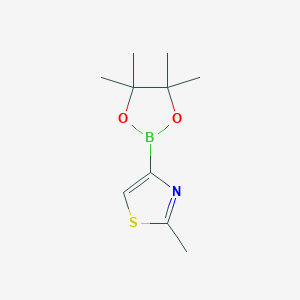![molecular formula C10H10N2O B6169068 (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine CAS No. 2648895-53-6](/img/new.no-structure.jpg)
(3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine: is a complex organic compound with a unique structure that includes an indeno-oxazole framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions: (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the oxazole ring are replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the materials science industry, this compound can be used in the development of novel materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mecanismo De Acción
The mechanism of action of (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effect.
Comparación Con Compuestos Similares
Allylamine: An organic compound with a simpler structure but similar amine functionality.
2-Bromoethylamine: Another amine compound with different reactivity and applications.
Uniqueness: What sets (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine apart is its indeno-oxazole framework, which provides unique chemical and biological properties. This structure allows for specific interactions with biological targets and offers versatility in synthetic applications.
Propiedades
Número CAS |
2648895-53-6 |
|---|---|
Fórmula molecular |
C10H10N2O |
Peso molecular |
174.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



